

Introduction: The Challenge of α -Quaternary Unsaturated Amino Acids

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *(R)*-2-amino-2-ethylpent-4-enoic acid
Cat. No.: B15073000

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(R)-2-amino-2-ethylpent-4-enoic acid is a non-proteinogenic α,α -disubstituted amino acid. Its structure is unique due to the presence of a stereogenic center at the α -carbon, which is quaternary, and a terminal vinyl group. This combination presents specific challenges for characterization. Unlike simpler amino acids, the absence of an α -proton eliminates common NMR analysis techniques, necessitating a more sophisticated, multi-technique approach to confirm its constitution, configuration, and purity.

This guide details a systematic workflow for the complete structural characterization of this molecule, emphasizing the rationale behind the selection of each analytical method. The protocols and data presented are representative and designed to serve as a practical blueprint for researchers working with novel amino acid derivatives.

Part 1: Constitutional Elucidation via Spectroscopy

The first phase of characterization focuses on confirming the molecular formula and the connectivity of atoms. This is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The initial step is to unequivocally determine the elemental composition. Low-resolution mass spectrometry can be misleading, especially for novel compounds. HRMS provides the necessary accuracy to distinguish between isobaric species and lend high confidence to the molecular formula.

Protocol: HRMS via Electrospray Ionization (ESI)

- **Sample Preparation:** Dissolve 1-2 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid to facilitate protonation.
- **Instrumentation:** Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
- **Analysis Mode:** Operate in positive ion mode to detect the protonated molecule $[M+H]^+$.
- **Data Acquisition:** Acquire data over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy below 5 ppm.
- **Data Analysis:** Identify the monoisotopic peak for the $[M+H]^+$ ion and use the instrument software to calculate the elemental composition.

Trustworthiness: Self-Validating Data The calculated molecular formula $C_7H_{13}NO_2$ has a theoretical exact mass of 143.0946 g/mol. The HRMS experiment should yield a measured mass for the $[M+H]^+$ ion ($C_7H_{14}NO_2^+$) that is within a narrow tolerance (e.g., ± 0.0005 Da) of the theoretical value of 144.1025. This provides a high-confidence confirmation of the elemental formula.

Table 1: Representative HRMS Data

Parameter	Theoretical Value	Observed Value	Deviation (ppm)
Formula	$C_7H_{14}NO_2^+$	-	-

| Exact Mass | 144.1025 | 144.1021 | -2.8 |

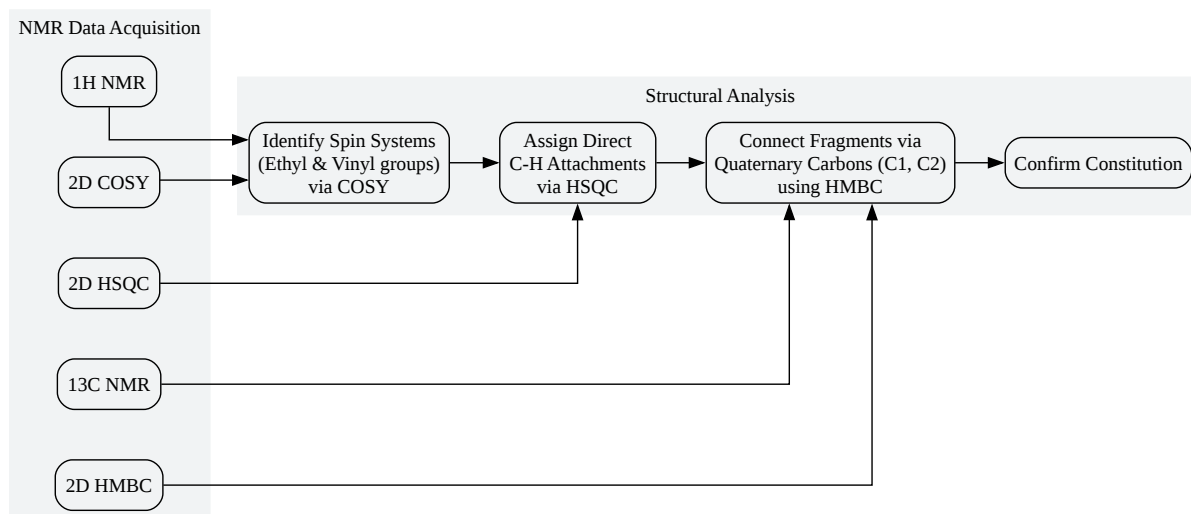
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation. For **(R)-2-amino-2-ethylpent-4-enoic acid**, the lack of an α -proton requires the use of 2D NMR techniques to piece together the carbon skeleton. A standard suite of experiments (^1H , ^{13}C , COSY, HSQC, HMBC) is necessary.

Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as Methanol- d_4 (CD_3OD) or Deuterium Oxide (D_2O). The choice of solvent is critical; D_2O will result in the exchange of the amine and carboxylic acid protons.
- Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.
- Experiments:
 - ^1H NMR: Provides information on the number and environment of protons.
 - $^{13}\text{C}\{^1\text{H}\}$ NMR: Provides information on the number and type of carbon atoms.
 - COSY (Correlation Spectroscopy): Reveals proton-proton (J-coupling) correlations, identifying adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary centers.

Workflow for Structural Assembly using NMR Data



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Caption: NMR workflow for constitutional elucidation.

Trustworthiness: Cross-Validation of Data The power of this NMR workflow lies in its self-validating nature. The HMBC experiment is particularly critical as it provides the correlations necessary to connect molecular fragments through the quaternary α -carbon^{[1][2][3]}. For instance, the protons of the ethyl group (CH_2) should show a correlation to the α -carbon (C2) and the carboxylic carbon (C1). Similarly, the protons of the CH_2 group in the pentenyl chain should correlate to C2. These long-range correlations are the definitive links that build the molecular skeleton.

Table 2: Representative NMR Data (400 MHz, CD_3OD)

Position	$\delta^{13}\text{C}$ (ppm)	$\delta^1\text{H}$ (ppm)	^1H Multiplicity, J (Hz)	Key HMBC Correlations ($^1\text{H} \rightarrow ^{13}\text{C}$)
1	175.5	-	-	C2, C6
2	65.0	-	-	-
3	35.2	2.55	m	C2, C4, C5
4	133.0	5.80	ddt, J=17.2, 10.4, 6.8	C2, C3, C5
5	118.5	5.15	m	C3, C4
6	28.8	1.90	m	C2, C7

| 7 | 8.5 | 0.95 | t, J=7.4 | C2, C6 |

Part 2: Stereochemical Assignment

With the constitution confirmed, the next critical step is to determine the absolute configuration at the C2 stereocenter.

Chiroptical Methods: Specific Rotation

Expertise & Experience: Specific rotation is a fundamental property of chiral molecules and provides the first piece of experimental evidence for the enantiomeric form of the compound. While it doesn't determine the absolute configuration on its own without a reference value, it is an essential parameter for characterizing an enantiomerically pure substance.

Protocol: Measurement of Specific Rotation

- **Sample Preparation:** Prepare a solution of the compound of known concentration (c, in g/100 mL) in a suitable solvent (e.g., methanol). A typical concentration is 1.0 g/100 mL.
- **Instrumentation:** Use a polarimeter with a sodium lamp (D line, 589 nm).
- **Measurement:** Measure the observed rotation (α) at a defined temperature (e.g., 20°C) using a standard 1 dm path length cell.

- **Calculation:** Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l \times c)$, where l is the path length in decimeters.

Trustworthiness: Consistency Check The sign of the rotation (+ or -) is a physical constant for a given enantiomer under specific conditions. For a sample purported to be the (R)-enantiomer, the sign of the measured specific rotation must be consistent across different batches. For example, a hypothetical value might be $[\alpha]^{20D} = -15.2$ (c 1.0, MeOH).

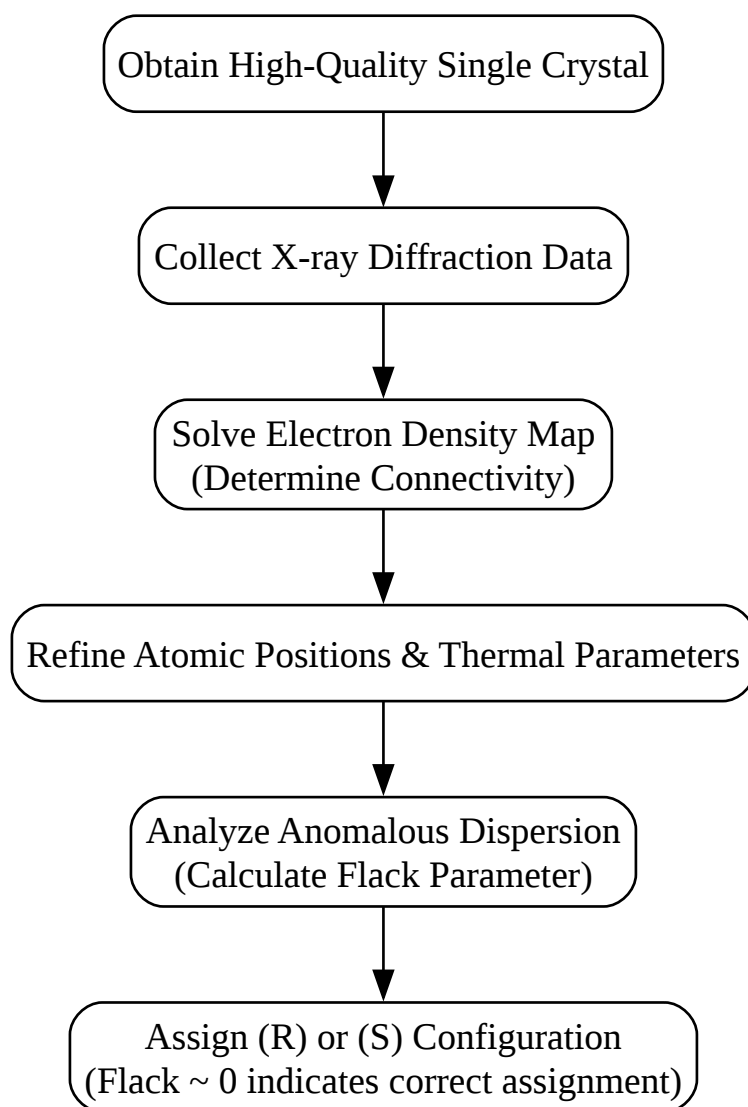
Single-Crystal X-ray Crystallography

Expertise & Experience: The most unambiguous method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique provides a three-dimensional model of the molecule, directly visualizing the spatial arrangement of its atoms.

Protocol: X-ray Crystallography

- **Crystal Growth:** Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). If the amino acid itself does not crystallize well, derivatization (e.g., forming a salt with a chiral acid or base) may be necessary.
- **Data Collection:** Mount a suitable crystal on a diffractometer and collect diffraction data, typically using Mo K α or Cu K α radiation.
- **Structure Solution and Refinement:** Solve the crystal structure using direct methods or Patterson methods and refine the model against the collected data.
- **Absolute Structure Determination:** Determine the absolute configuration using anomalous dispersion effects. The Flack parameter should refine to a value close to zero for the correct enantiomer.

Workflow for Absolute Configuration Determination



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Caption: Workflow for X-ray crystallography.

Trustworthiness: The Flack Parameter The Flack parameter is a critical internal validator for the assignment of absolute configuration. A value of approximately 0 indicates that the assigned stereochemistry is correct, while a value near 1 suggests the inverted structure is the correct one. This provides a high degree of confidence in the final (R) or (S) assignment.

Conclusion

The structural characterization of **(R)-2-amino-2-ethylpent-4-enoic acid** requires a logical, multi-faceted approach. The combination of high-resolution mass spectrometry and a suite of

1D and 2D NMR experiments provides a robust method for determining the molecular formula and atomic connectivity. The definitive assignment of the absolute (R)-configuration is best achieved through single-crystal X-ray crystallography, supported by chiroptical data. This comprehensive characterization is essential for ensuring the identity, purity, and stereochemical integrity of the compound for its application in research and drug development.

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